REACTION_CXSMILES
|
BrCC1C=CC([Cl:9])=C(C(F)(F)F)C=1.[C-]#N.[Na+].[Cl:17][C:18]1[CH:23]=[CH:22][C:21]([CH2:24][C:25]#[N:26])=[CH:20][C:19]=1[C:27]([F:30])([F:29])[F:28]>CS(C)=O>[ClH:9].[Cl:17][C:18]1[CH:23]=[CH:22][C:21]([CH2:24][CH2:25][NH2:26])=[CH:20][C:19]=1[C:27]([F:28])([F:29])[F:30] |f:1.2,5.6|
|
Name
|
|
Quantity
|
3.94 g
|
Type
|
reactant
|
Smiles
|
BrCC1=CC(=C(C=C1)Cl)C(F)(F)F
|
Name
|
|
Quantity
|
1.06 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
3.19 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=C(C=C1)CC#N)C(F)(F)F
|
Name
|
crude material
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The reaction mixture was then poured on ice water
|
Type
|
EXTRACTION
|
Details
|
extracted four times with dichloromethane
|
Type
|
WASH
|
Details
|
The combined organic phases were washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.ClC1=C(C=C(C=C1)CCN)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |